molecular formula C16H32O3 B1250756 (R)-2-hydroxypalmitic acid CAS No. 16452-51-0

(R)-2-hydroxypalmitic acid

Cat. No. B1250756
CAS RN: 16452-51-0
M. Wt: 272.42 g/mol
InChI Key: JGHSBPIZNUXPLA-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2R-Hydroxypalmitic acid, also known as (R)-2-hydroxypalmitate or (2R)-2-hydroxyhexadecanoate, belongs to the class of organic compounds known as long-chain fatty acids. These are fatty acids with an aliphatic tail that contains between 13 and 21 carbon atoms. 2R-Hydroxypalmitic acid exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. 2R-Hydroxypalmitic acid has been detected in multiple biofluids, such as feces and urine. Within the cell, 2R-hydroxypalmitic acid is primarily located in the membrane (predicted from logP), cytoplasm and adiposome. 2R-Hydroxypalmitic acid can be converted into (R)-2-hydroxyhexadecanoyl-CoA.
(R)-2-hydroxyhexadecanoic acid is the R-enantiomer of 2-hydroxypalmitic acid. It is a conjugate acid of a (R)-2-hydroxyhexadecanoate. It is an enantiomer of a (S)-2-hydroxyhexadecanoic acid.

Scientific Research Applications

Enzyme Activity in Plants

(R)-2-Hydroxypalmitic acid is involved in the α-oxidation of fatty acids in plants. A study by Saffert et al. (2000) demonstrates the enzyme activity in germinating peas that converts palmitic acid to (R)-2-hydroxypalmitic acid, among other products. This process is essential for understanding the α-oxidation in plants (Saffert, Hartmann-Schreier, Schön, & Schreier, 2000).

Biomedical Applications

(R)-2-Hydroxypalmitic acid and its derivatives, such as hydroxystearic and hydroxypalmitic acids, have shown potential in biomedical applications. Kokotou et al. (2020) found that certain hydroxy fatty acids exhibit growth inhibitory activities against various human cancer cell lines and can suppress β-cell apoptosis, suggesting their potential role in treating autoimmune diseases like type 1 diabetes (Kokotou et al., 2020).

Lipidomics and Metabolic Studies

2-Hydroxypalmitic acid has been studied in lipidomics, particularly in the context of analyzing hydroxy fatty acids in biological samples. For instance, Seo et al. (2015) developed a method for analyzing various 2-hydroxy fatty acids in plasma, which can be useful for understanding metabolic pathways and disease states (Seo, Yoon, Rhee, Kim, Nam, Lee, Lee, Yee, & Paik, 2015).

Oxidative Stress and Mitochondrial Function

Research by Tonin et al. (2010) indicates that derivatives of hydroxypalmitic acid, like 3-hydroxypalmitic acid, can affect energy homeostasis in the brain. These compounds were found to influence mitochondrial function, suggesting their role in the pathology of certain mitochondrial disorders (Tonin, Ferreira, Grings, Viegas, Busanello, Amaral, Zanatta, Schuck, & Wajner, 2010).

Role in Peroxisomal Function

Hydroxypalmitic acids are substrates for human 2-hydroxy acid oxidases (HAOX1, HAOX2, HAOX3). These enzymes, as identified by Jones et al. (2000), are involved in the oxidation of 2-hydroxy fatty acids and contribute to the fatty acid α-oxidation pathway, indicating their importance in peroxisomal function (Jones, Morrell, & Gould, 2000).

properties

CAS RN

16452-51-0

Product Name

(R)-2-hydroxypalmitic acid

Molecular Formula

C16H32O3

Molecular Weight

272.42 g/mol

IUPAC Name

(2R)-2-hydroxyhexadecanoic acid

InChI

InChI=1S/C16H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(17)16(18)19/h15,17H,2-14H2,1H3,(H,18,19)/t15-/m1/s1

InChI Key

JGHSBPIZNUXPLA-OAHLLOKOSA-N

Isomeric SMILES

CCCCCCCCCCCCCC[C@H](C(=O)O)O

SMILES

CCCCCCCCCCCCCCC(C(=O)O)O

Canonical SMILES

CCCCCCCCCCCCCCC(C(=O)O)O

melting_point

93.3-93.6°C

Other CAS RN

16452-51-0

physical_description

Solid

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Bromohexadecanoic acid (m.p. 51.5°-52.5° C) prepared from palmitic acid of high purity according to the method of Schwenk, E. and Papa, D; J. Am. Chem. Soc., 70 (1948) 3626, was treated with a solution of potassium hydroxide in 95 % methanol in an oil bath at 90° C at which 2-hydroxyhexadecanoic acid (m.p. 86.1°-86.3° C after recrystallization from ethanol and then from dichloromethane) was formed. Methyl 2-methoxyhexadecanoate (m.p. 28.6°-30.6° C) was obtained from 2-hydroxydecanoic acid by esterification and etherification with diazomethane using borone trifluoride as catalyst for the esterification whereafter it was reduced with lithium aluminum hydride to the formation of 2-methoxyhexadecanol-1 (m.p. 34.3°-34.9° C) which was purified by chromatography on silicic acid, 2-methoxyhexadecyl p-toluenesulphonate (m.p. 38°-39° C) was prepared by treating 2-methoxyhexadecanol with p-toluenesulphonylchloride in pyridine.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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